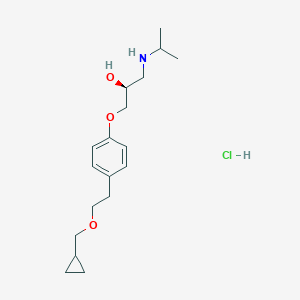
Levobetaxolol Hydrochloride
Cat. No. B000898
Key on ui cas rn:
116209-55-3
M. Wt: 343.9 g/mol
InChI Key: CHDPSNLJFOQTRK-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04952581
Procedure details


Timolol maleate powder was from Merck, Sharp and Dohme (West Point, Pa.) and was dissolved in 0.5% polysorbate 80 in normal saline with 0.01% benzalkonium chloride (40 mg/ml, and 20 mg/ml, respectively). Betaxolol hydrochloride (Betoptic; Alcon, Fort Worth, Tex.) at a concentration of 0.5% (5 mg/ml) and levobunalol hydrochloride (Betagan; Allergan, Irvine, Calif.) at a concentration of 0.5% (5 mg/ml), were obtained from the pharmacy.


[Compound]
Name
polysorbate 80
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Name
normal saline
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
C[C:2]([NH:5][CH2:6][C@H:7]([OH:21])[CH2:8][O:9][C:10]1[C:11](N2CCOCC2)=NSN=1)([CH3:4])[CH3:3].[CH:22](/[C:27]([OH:29])=O)=[CH:23]/[C:24](O)=O.CCCCCCCCCCCCC[N+]([CH2:46][C:47]1[CH:48]=[CH:49]C=[CH:51][CH:52]=1)(C)C.[Cl-:53]>O.[Na+].[Cl-]>[CH3:4][CH:2]([NH:5][CH2:6][CH:7]([OH:21])[CH2:8][O:9][C:10]1[CH:11]=[CH:46][C:47]([CH2:48][CH2:49][O:29][CH2:27][CH:22]2[CH2:23][CH2:24]2)=[CH:52][CH:51]=1)[CH3:3].[ClH:53].[ClH:53] |f:0.1,2.3,4.5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)NC[C@@H](COC=1C(=NSN1)N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCCCC[N+](C)(C)CC=1C=CC=CC1.[Cl-]
|
[Compound]
|
Name
|
polysorbate 80
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
normal saline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O.[Na+].[Cl-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)NCC(COC=1C=CC(=CC1)CCOCC2CC2)O.Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
